1-Phenyl-3-(pyridin-4-yl)propan-1-ol
Overview
Description
1-Phenyl-3-(pyridin-4-yl)propan-1-ol is an organic compound that belongs to the class of alcohols It consists of a phenyl group and a pyridin-4-yl group attached to a propan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(pyridin-4-yl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with phenylmagnesium bromide (Grignard reagent) in anhydrous tetrahydrofuran (THF) to form the corresponding alcohol. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(pyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic and nucleophilic reagents depending on the specific reaction.
Major Products Formed
Oxidation: Corresponding ketone or aldehyde
Reduction: Corresponding alkane
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-3-(pyridin-4-yl)propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(pyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(pyridin-3-yl)propan-1-ol
- 1-Phenyl-3-(pyridin-2-yl)propan-1-ol
- 1-Phenyl-3-(pyridin-4-yl)butan-1-ol
Uniqueness
1-Phenyl-3-(pyridin-4-yl)propan-1-ol is unique due to its specific structural arrangement, which can influence its reactivity and biological activity. The position of the pyridinyl group (at the 4-position) can lead to different interactions and properties compared to its isomers .
Properties
IUPAC Name |
1-phenyl-3-pyridin-4-ylpropan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-14(13-4-2-1-3-5-13)7-6-12-8-10-15-11-9-12/h1-5,8-11,14,16H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBCDHNPEDEGIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=NC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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